1-(6-Bromoisoquinolin-3-yl)ethanone

Description

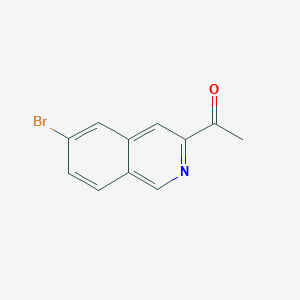

1-(6-Bromoisoquinolin-3-yl)ethanone is a brominated isoquinoline derivative featuring an acetyl group (ethanone) at the 3-position and a bromine atom at the 6-position of the isoquinoline ring. Isoquinoline derivatives are widely studied for their biological activities, including roles as anti-tobacco mosaic virus (TMV) agents and intermediates in medicinal chemistry .

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

1-(6-bromoisoquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3 |

InChI Key |

PMYPUKMHMBHBQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C2C=CC(=CC2=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromoisoquinolin-3-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Research into its potential as a pharmacophore for developing new drugs targeting various diseases is ongoing.

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ethanone group contribute to its binding affinity and specificity for these targets. The exact pathways involved vary based on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Isoquinoline Derivatives

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (Compound 1, )

- Structure: Methoxy (electron-donating) at C6, prenyl (bulky hydrophobic) at C7, and ethanone at C1.

- Activity : Exhibits anti-TMV activity, attributed to the methoxy group enhancing electron density and the prenyl group improving membrane permeability .

3-(3-Bromobenzyl)isoquinolin-1(2H)-one ()

Non-Isoquinoline Analogues

1-(2-Chlorophenyl)ethanone ()

- Structure : Chlorine at the ortho position of a phenyl ring with an acetyl group.

- Properties : Simpler structure with lower molecular weight (C₈H₇ClO, MW 154.59) and higher volatility.

- Contrast: The isoquinoline scaffold in the target compound provides a planar aromatic system, enhancing π-π stacking interactions and solubility in polar solvents compared to the phenyl analogue.

1-(3-Methyl-benzofuran-2-yl)-ethanone ()

- Structure: Benzofuran ring with a methyl group and ethanone.

- Properties : Smaller molecular formula (C₇H₈O₂) and lower steric hindrance.

- Contrast: The bromine and nitrogen in the isoquinoline ring of the target compound confer distinct electronic and steric profiles, influencing reactivity and binding selectivity.

Physicochemical Comparisons

- Bromine vs.

Biological Activity

1-(6-Bromoisoquinolin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of 1-(6-Bromoisoquinolin-3-yl)ethanone, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1-(6-Bromoisoquinolin-3-yl)ethanone can be characterized by its molecular formula and a molecular weight of 232.08 g/mol. The presence of the bromine atom at the 6-position of the isoquinoline ring is crucial for its biological activity, as halogen substitutions often enhance the lipophilicity and bioavailability of organic compounds.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | CHBrN |

| Molecular Weight | 232.08 g/mol |

| IUPAC Name | 1-(6-bromoisoquinolin-3-yl)ethanone |

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(6-Bromoisoquinolin-3-yl)ethanone could induce apoptosis in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.47 μM to higher concentrations depending on structural modifications . The mechanism involves the inhibition of cell proliferation and induction of G1 phase cell cycle arrest, leading to apoptosis in prostate cancer cells .

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives has also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their structural features. Modifications at various positions on the isoquinoline ring can significantly alter their pharmacological profiles:

- Position 6 Substituents : Bromination at position 6 enhances activity by increasing lipophilicity.

- Position 3 Modifications : Alterations at this position can lead to changes in receptor binding affinity and selectivity.

A systematic study on structural optimization revealed that less bulky electron-donating groups at the 6-position can enhance antiproliferative activity against specific cancer cell lines .

Case Studies

- Prostate Cancer Study : A derivative similar to 1-(6-Bromoisoquinolin-3-yl)ethanone demonstrated potent inhibitory activities against neuroendocrine prostate cancer (NEPC) cell lines with an IC50 value significantly lower than that of existing treatments .

- Antimicrobial Testing : In vitro studies showed that isoquinoline derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.